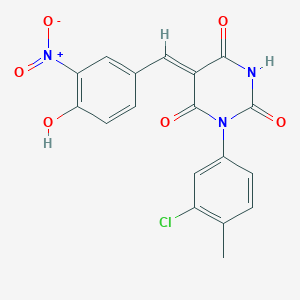

![molecular formula C14H8F3N3OS B4007070 N-[3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4007070.png)

N-[3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide

Übersicht

Beschreibung

“N-[3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the properties of biologically active compounds . The compound also contains a benzothiadiazole group, which is a type of heterocyclic compound, and a carboxamide group (-CONH2), which is a common functional group in bioactive molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiadiazole ring, the introduction of the trifluoromethyl group, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the trifluoromethyl group is known to be quite stable, but can participate in certain types of reactions . The carboxamide group could be involved in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing and Chemosensors

- Benzothiazole-Based Aggregation-Induced Emission (AIEgen) : A study designed and synthesized a benzothiazole-based AIEgen for ratiometric fluorescent chemosensing of physiological pH levels, showing potential for detecting pH fluctuations in biosamples and neutral water samples due to its precipitous pH jump in the physiological range (Li et al., 2018).

Antimicrobial Agents

- Thiazole Derivatives as Antimicrobial Agents : Research into 2-phenylamino-thiazole derivatives demonstrated that some synthesized molecules exhibited potent antimicrobial activity against various pathogenic strains, showing more pronounced effects against Gram-positive strains (Bikobo et al., 2017).

Carbonic Anhydrase Inhibitors

- Metal Complexes of Heterocyclic Sulfonamide : A study synthesized novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, showing strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).

Fluorescent Compounds and Electroluminescence

- Fluorescent N,O-Chelated Fluorine-Boron Benzamide Complexes : This study synthesized benzamide derivatives with thiadiazoles, exploring their fluorescence characteristics and aggregation-induced emission effect, highlighting applications in various organic solvents and solid state (Zhang et al., 2017).

Drug-like Derivatives Synthesis

- Drug-like 5-Amino-Substituted 1,2,4-Thiadiazole Derivatives : A solution-phase parallel synthesis method developed for 5-amino-substituted 1,2,4-thiadiazole derivatives suggests applications in drug development due to their structural features (Park et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3OS/c15-14(16,17)9-2-1-3-10(7-9)18-13(21)8-4-5-12-11(6-8)19-20-22-12/h1-7H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOFHHLXCGZPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)SN=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4006989.png)

![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4006991.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007013.png)

![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)

![4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine](/img/structure/B4007048.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007054.png)

![ethyl 4-({[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007062.png)

![N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4007065.png)

![1-[1-(2,3-dihydroxypropyl)piperidin-4-yl]butan-1-one](/img/structure/B4007074.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4007082.png)